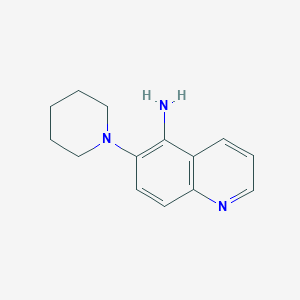

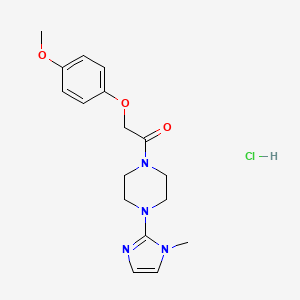

6-(Piperidin-1-yl)quinolin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis The synthesis of 6-(Piperidin-1-yl)quinolin-5-amine and its derivatives often involves multi-step chemical processes. For example, compounds with similar structures have been synthesized through various methods, including microwave-assisted synthesis, multi-component reactions, and utilizing catalysts like piperidine–iodine for the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives (Alizadeh et al., 2014; Ashok et al., 2014).

Molecular Structure Analysis The molecular and crystal structures of these compounds are characterized using various analytical techniques. For instance, novel aminated benzimidazo[1,2-a]quinolines substituted with piperidine were studied for their molecular assembly, characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions (Perin et al., 2011).

Chemical Reactions and Properties Chemical reactions involving this compound derivatives are diverse. For example, metal ions have been used to promote regioselective amination and arylation of quinolinedione derivatives, suggesting the importance of metal chelate complexes in these reactions (Yoshida et al., 1988).

Physical Properties Analysis The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments. These properties are typically determined using X-ray crystallography, NMR, and IR spectroscopy.

Chemical Properties Analysis The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to form complexes with metals, are essential for predicting the behavior of these compounds in chemical syntheses and potential applications. For instance, studies on the coordination properties of N,N-Di(pyridin-2-yl)quinolin-6-amine have shown complex formation with several metal ions, providing insights into its chemical behavior (Kharlamova et al., 2019).

Wissenschaftliche Forschungsanwendungen

DNA Detection Probes

6-(Piperidin-1-yl)quinolin-5-amine derivatives have been explored as potential fluorescent probes for DNA detection. In a study by Perin et al. (2011), novel benzimidazo[1,2-a]quinolines substituted with piperidine were synthesized and characterized for their fluorescence properties. These compounds showed enhanced fluorescence emission intensity when bound to ct-DNA, suggesting their utility as DNA-specific fluorescent probes (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Metal Ion-Induced Chemical Reactions

Yoshida et al. (1988) investigated the effects of metal ions on the amination and arylation of quinolinediones, including 6-piperidino-5,8-quinolinedione. They found that reactions with various amines were specifically promoted by nickel(II) ions, leading to the selective formation of 6(substituted amino)-5,8-quinolinediones (Yoshida, Ishiguro, Honda, Yamamoto, & Kubo, 1988).

Synthesis and Coordination Properties

Kharlamova et al. (2019) synthesized N,N-Di(pyridin-2-yl)quinolin-6-amine, a compound related to this compound. This new fluorescent ligand was studied for its complex formation with various metal cations, providing insights into its coordination properties and potential applications in metal-ligand studies (Kharlamova, Abel, Averin, & Beletskaya, 2019).

Antimicrobial and Antiviral Drug Synthesis

Vaksler et al. (2023) proposed the synthesis of a potential antimicrobial and antiviral drug, incorporating the piperidinyl quinoline moiety. This research not only defined the molecular and crystal structures of the synthesized compound but also predicted its biological activity, highlighting the significance of this compound derivatives in drug development (Vaksler, Hryhoriv, Ivanov, Kovalenko, & Georgiyants, 2023).

Antimicrobial Activity and Synthesis Techniques

Ashok et al. (2014) synthesized new compounds including 6-(Piperidin-1-yl)quinolin-3-yl derivatives, using ultrasound and microwave-assisted techniques. Their study evaluated the in vitro antibacterial activity against various bacterial and fungal strains, demonstrating the antimicrobial potential of these compounds (Ashok, Ganesh, Lakshmi, & Ravi, 2014).

Eigenschaften

IUPAC Name |

6-piperidin-1-ylquinolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c15-14-11-5-4-8-16-12(11)6-7-13(14)17-9-2-1-3-10-17/h4-8H,1-3,9-10,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPFZJYJGJIKMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C3=C(C=C2)N=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)

![5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2493980.png)

![7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2493983.png)

![N-Cycloheptyl-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2493989.png)

![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)